

Physical and chemical properties of (4-Chloropyridin-2-yl)methanamine

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Compound of Interest

Compound Name: (4-Chloropyridin-2-yl)methanamine

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An In-depth Technical Guide to (4-Chloropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **(4-Chloropyridin-2-yl)methanamine**, a key building block in medicinal chemistry and drug development. This document summarizes available data, outlines experimental protocols, and presents logical workflows to facilitate its use in research and synthesis.

Core Properties

(4-Chloropyridin-2-yl)methanamine, with the CAS number 180748-30-5, is a substituted pyridine derivative. Its structure features a chloropyridine ring with a methanamine substituent at the 2-position.^[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of **(4-Chloropyridin-2-yl)methanamine** is presented in the table below. It is important to note that while computed data is readily available, experimentally determined values for properties such as melting and boiling points are not widely published.

Property	Value	Source
Molecular Formula	C ₆ H ₇ CIN ₂	PubChem[1]
Molecular Weight	142.58 g/mol	PubChem[1]
CAS Number	180748-30-5	PubChem[1]
XLogP3	0.4	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	2	PubChem (Computed)[1]
Rotatable Bond Count	1	PubChem (Computed)
Topological Polar Surface Area	38.9 Å ²	PubChem (Computed)[1]
Heavy Atom Count	9	PubChem (Computed)
Formal Charge	0	PubChem (Computed)

Synthesis and Experimental Protocols

The primary synthetic route to **(4-Chloropyridin-2-yl)methanamine** involves the reduction of the corresponding nitrile, 4-chloro-pyridine-2-carbonitrile.

Synthesis of 4-Chloro-pyridine-2-carbonitrile (Precursor)

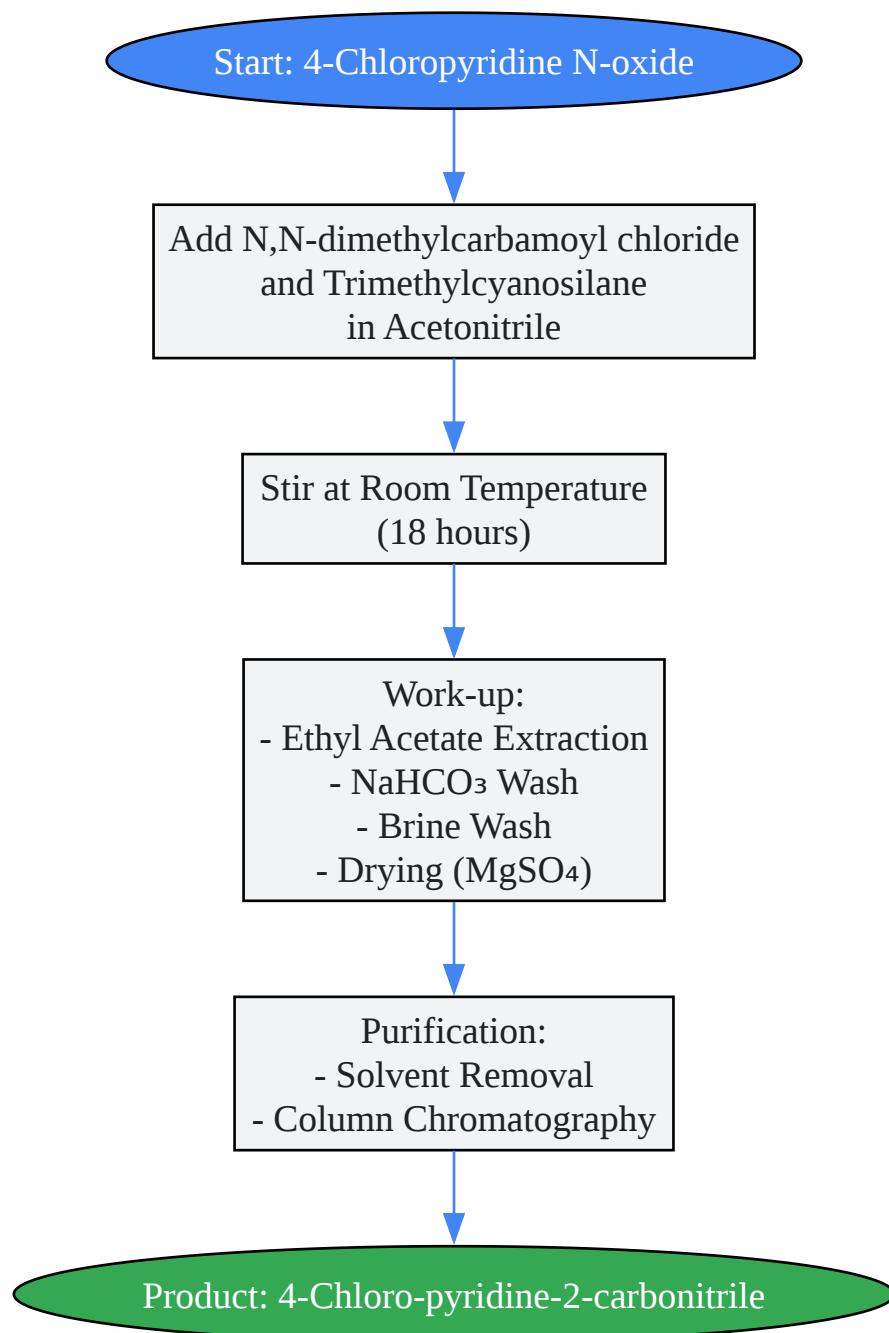
A common method for the synthesis of the precursor, 4-chloro-pyridine-2-carbonitrile, involves the reaction of 4-chloropyridine N-oxide with a cyanating agent.

Experimental Protocol:

- Reaction Setup: In a suitable reaction vessel, dissolve 4-chloropyridine N-oxide in an appropriate solvent such as acetonitrile.
- Addition of Reagents: Add N,N-dimethylcarbamoyl chloride to the solution. Subsequently, introduce a cyanating agent, for example, trimethylcyanosilane, dropwise to the reaction mixture.

- Reaction Conditions: Stir the reaction mixture at room temperature for approximately 18 hours.
- Work-up and Purification: Upon completion, extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic phase over anhydrous magnesium sulfate.
- Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[2]

The following diagram illustrates the general workflow for the synthesis of the precursor.



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Caption: Synthesis workflow for 4-chloropyridine-2-carbonitrile.

Reduction of 4-Chloropyridine-2-carbonitrile to (4-Chloropyridin-2-yl)methanamine

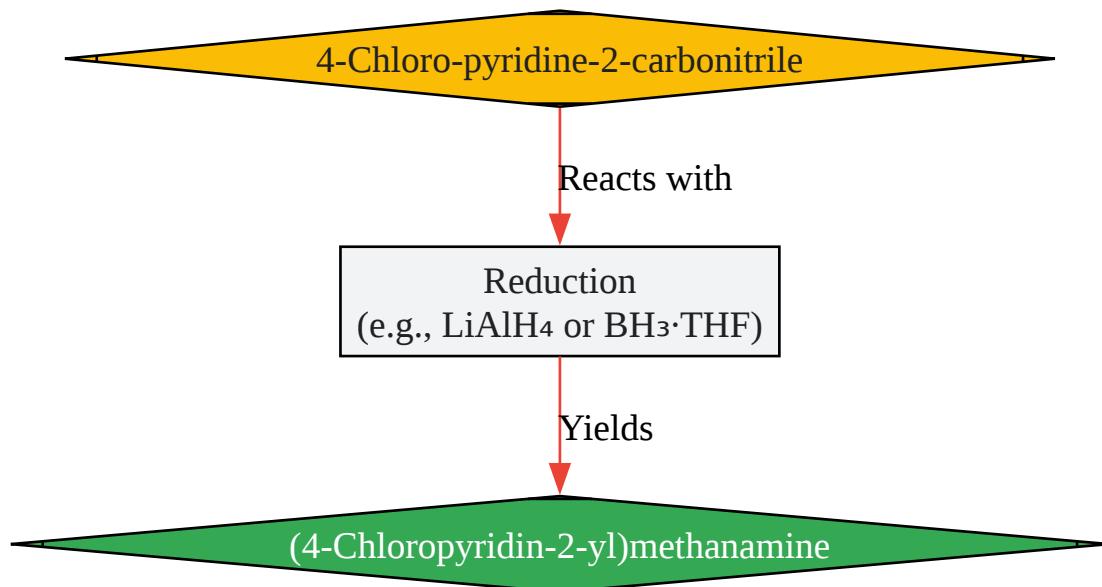
While a specific, detailed experimental protocol for the reduction of 4-chloropyridine-2-carbonitrile to **(4-Chloropyridin-2-yl)methanamine** is not readily available in the searched

literature, a general approach would involve standard nitrile reduction methods.

General Experimental Protocol (Proposed):

- **Reaction Setup:** In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-pyridine-2-carbonitrile in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether).
- **Reducing Agent:** Add a suitable reducing agent. Common reagents for nitrile reduction include lithium aluminum hydride (LiAlH_4) or borane complexes (e.g., $\text{BH}_3\cdot\text{THF}$). The choice of reducing agent may influence the reaction conditions and work-up procedure.
- **Reaction Conditions:** The reaction temperature is typically controlled, often starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature. The reaction progress should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Quenching and Work-up:** Once the reaction is complete, carefully quench the excess reducing agent. The specific quenching procedure depends on the reducing agent used. For LiAlH_4 , this typically involves the sequential addition of water and a sodium hydroxide solution.
- **Extraction and Purification:** Extract the product into an organic solvent. Wash the organic layer with water and brine, and then dry it over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
- **Isolation:** Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation, crystallization, or column chromatography.

The logical relationship for this reduction reaction is depicted below.



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Caption: Logical relationship of the nitrile reduction.

Spectral Data (Predicted and Analogous Compounds)

Direct experimental spectral data for **(4-Chloropyridin-2-yl)methanamine** is scarce in the public domain. However, predictions and comparisons with analogous compounds can provide valuable insights for characterization.

¹H NMR Spectroscopy

The expected proton NMR chemical shifts can be estimated based on the structure. The aromatic protons on the pyridine ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. The methylene protons of the aminomethyl group would likely appear as a singlet or a multiplet (if coupled to the amine protons) in the range of 3.5 to 4.5 ppm. The amine protons themselves would likely give a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

In the carbon NMR spectrum, the carbon atoms of the pyridine ring are expected to resonate in the aromatic region (120-160 ppm). The carbon atom of the methylene group would likely

appear in the range of 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **(4-Chloropyridin-2-yl)methanamine** would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around $3300\text{-}3500\text{ cm}^{-1}$, typically two bands), C-H stretching of the aromatic ring (above 3000 cm^{-1}), and C-H stretching of the methylene group (below 3000 cm^{-1}). Aromatic C=C and C=N stretching vibrations would be observed in the $1400\text{-}1600\text{ cm}^{-1}$ region. The C-Cl stretching vibration would appear in the fingerprint region, typically below 800 cm^{-1} .

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M^+) would be expected at m/z corresponding to the molecular weight of the compound (approximately 142.58). The isotopic pattern of the molecular ion would show a characteristic $M+2$ peak with about one-third the intensity of the M^+ peak, due to the presence of the chlorine-37 isotope. Fragmentation would likely involve the loss of the amino group or cleavage of the bond between the methylene group and the pyridine ring.

Reactivity and Potential Applications

(4-Chloropyridin-2-yl)methanamine is a versatile intermediate in organic synthesis. The primary amine group can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. The chloro-substituted pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups at the 4-position.

Due to these reactive sites, this compound is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science.

Safety Information

(4-Chloropyridin-2-yl)methanamine is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.^[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on publicly available data and may not be exhaustive. All experimental work should be conducted with appropriate safety precautions and by qualified individuals.

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